6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound could be studied using various analytical techniques. For instance, the reactivity of the thiazole and pyridine rings could be explored. The compound might undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. These properties might include solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
- Application : Researchers have explored the application of alternative digital rock physics methods using thin sections of rock minerals, including the compound AKOS030753335. These methods aim to characterize rock properties, such as porosity, permeability, and mineral composition, which are crucial for reservoir characterization in oil and gas exploration .
- Application : Researchers have used deep learning models (such as AlexNet) to classify minerals based on microscopic image analysis. Thin sections of magmatic rocks, including those containing AKOS030753335, were used as training data. The study evaluated different optimizers (e.g., Stochastic Momentum Gradient Descent, RMSprop, and Adam) to achieve accurate mineral classification .
Digital Rock Physics and Geology
Mineral Classification and Deep Learning
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its reactivity under various conditions. It would also be interesting to study its interactions with biological targets using techniques like molecular docking and molecular dynamics simulations .
properties
IUPAC Name |
6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-2-11-22(17(23)14-9-6-10-16(19)20-14)18-21-15(12-24-18)13-7-4-3-5-8-13/h2-10,12H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFOTUFWBPBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide |
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